methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 10-(4-methoxyphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-20-11-16(15-10-12(18(23)26-3)4-9-17(15)27-20)21-19(24)22(20)13-5-7-14(25-2)8-6-13/h4-10,16H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCXKAWXQHZZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C18H20N2O4
- Molecular Weight : 328.36 g/mol
- CAS Number : 84522-11-2
- Density : 1.219 g/cm³
- Boiling Point : 413ºC at 760 mmHg
The structural complexity includes a methoxyphenyl group and a unique oxadiazocine framework that are pivotal for its biological activity.
Research indicates that the biological activity of this compound may stem from several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have shown it to be effective against various strains of bacteria and fungi, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Antitumor Effects : Preliminary studies suggest that methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo compounds may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .
- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation markers in vitro. This suggests potential use in treating inflammatory diseases through the inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo derivatives were tested against various cancer cell lines. The results indicated that these compounds inhibited cell growth significantly at micromolar concentrations. The underlying mechanism was linked to the activation of caspase pathways leading to programmed cell death .
Case Study: Antimicrobial Efficacy
A comprehensive evaluation of the antimicrobial properties revealed that the compound exhibited a minimum inhibitory concentration (MIC) of less than 50 µg/mL against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. This suggests a strong potential for development into an antimicrobial agent .
Q & A
Q. What are the established synthetic routes for methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate, and what key intermediates are involved?
The compound is synthesized via multi-step protocols involving palladium-catalyzed reductive cyclization of nitroarenes and nitroalkenes using formic acid derivatives as CO surrogates . Key intermediates include halogenated triazines (e.g., 2,4,6-trichlorotriazine) and methoxyphenol derivatives, which undergo nucleophilic substitution and cyclization under controlled temperatures (45–60°C) . Yield optimization typically requires inert atmospheres (N₂/Ar) and anhydrous solvents like DMF or THF .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Essential techniques include:
- 1H/13C NMR : For structural confirmation of methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons .
- HPLC/GC : To assess purity (>97%) and identify byproducts from incomplete cyclization .
- Mass spectrometry (HRMS) : For verifying molecular weight (e.g., [M+H]+ or [M+Na]+ peaks). Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under standardized conditions (e.g., DMSO-d6 as solvent) and cross-referencing with analogous compounds in databases like PubChem .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use PPE (gloves, lab coat, goggles) due to potential irritant properties .
- Avoid inhalation of fine powders; work in a fume hood with HEPA filtration.
- Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the ester group .
- First-aid measures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final cyclization step?
Key variables include:
- Catalyst loading : Pd(OAc)₂ (5–10 mol%) with ligands like Xantphos enhances reductive cyclization efficiency .
- Temperature : Refluxing ethanol (78°C) promotes complete hydrazine hydrate reactions in oxadiazole formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (toluene) reduce side reactions .
- Reaction time : Monitor via TLC (hexane/EtOH, 1:1) to terminate reactions at >90% conversion .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in biological systems?
- DFT calculations : To model electron density around the methanobenzooxadiazocine core and predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450) based on the carboxylate and methoxyphenyl groups .
- QSAR models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
Q. How can contradictory data from spectral analysis or bioassays be systematically addressed?
- Reproducibility checks : Validate synthetic batches using independent methods (e.g., IR vs. NMR) .
- Isotopic labeling : Use 13C-labeled methoxy groups to trace unexpected signals in NMR .
- Bioassay controls : Include known inhibitors/agonists in pharmacological studies to rule off-target effects .
Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?
- Ester hydrolysis : Convert the methyl ester to a carboxylic acid under basic conditions (NaOH/EtOH) to study polarity effects .
- Halogenation : Introduce Br/I at the benzo[g] position via electrophilic substitution to enhance binding affinity .
- Heterocycle substitution : Replace the oxadiazocine ring with triazolo[4,3-b]pyridazine to modulate metabolic stability .
Methodological Guidance
Designing a kinetic study to probe the compound’s stability under physiological conditions:
- Buffer systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
- Sampling intervals : Collect aliquots at 0, 6, 12, 24, 48 hours for HPLC analysis.
- Degradation products : Characterize via LC-MS and compare with synthetic standards .
Resolving challenges in crystallizing the compound for X-ray diffraction:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
